1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea
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Overview
Description
1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea is an organic compound with the molecular formula C8H6ClF3N2S. It is a thiourea derivative characterized by the presence of a chloro and trifluoromethyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea can be synthesized through the reaction of 2-chloro-5-(trifluoromethyl)aniline with thiocarbamide (thiourea) under acidic conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the thiourea derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylthiourea derivatives.
Scientific Research Applications
1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
- 1-(5-Chloro-2-(trifluoromethyl)phenyl)thiourea
- 1-(3-Chloro-5-(trifluoromethyl)phenyl)thiourea
- 1-(2-Chloro-4-(trifluoromethyl)phenyl)thiourea
Comparison: 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring. This positioning can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the compound’s stability and reactivity .
Properties
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEQZLQDKSFFEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=S)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371534 |
Source
|
Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21714-35-2 |
Source
|
Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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